molecular formula C15H16F3N3O2 B2397641 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396868-16-8

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2397641
CAS No.: 1396868-16-8
M. Wt: 327.307
InChI Key: UARCBLMQXHEURH-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound. It features a urea functional group, a trifluoromethyl-substituted phenyl ring, and a pyrrole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the hydroxyethyl group: This step might involve the reaction of the pyrrole with an epoxide or a halohydrin under basic conditions.

    Formation of the urea linkage: This can be done by reacting an isocyanate with an amine or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-21-7-3-6-12(21)13(22)9-19-14(23)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,13,22H,9H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARCBLMQXHEURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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